2-Trifluoromethoxymethylpiperidine hydrochloride
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Overview
Description
2-Trifluoromethoxymethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H13F3NO.Cl. It is known for its unique trifluoromethoxy group attached to a piperidine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 2-Trifluoromethoxymethylpiperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with trifluoromethoxymethyl chloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
2-Trifluoromethoxymethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-Trifluoromethoxymethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts desirable properties to the synthesized compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxymethylpiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Trifluoromethoxymethylpiperidine hydrochloride can be compared with other similar compounds, such as:
2-Trifluoromethylpiperidine hydrochloride: This compound lacks the methoxy group, which can result in different chemical and biological properties.
2-Methoxymethylpiperidine hydrochloride: This compound lacks the trifluoromethyl group, leading to variations in its reactivity and applications.
2-Trifluoromethoxymethylpyrrolidine hydrochloride: This compound has a pyrrolidine ring instead of a piperidine ring, which can affect its chemical behavior and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHYYPAQRSRGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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